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molecular formula C5H10O3 B147526 1,1-Dimethoxyacetone CAS No. 6342-56-9

1,1-Dimethoxyacetone

Cat. No. B147526
M. Wt: 118.13 g/mol
InChI Key: ULVSHNOGEVXRDR-UHFFFAOYSA-N
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Patent
US06977262B2

Procedure details

A solution of 1,1′-carbonylbis-1H-imidazole (22.5 g), ethanol (8.1 ml) and toluene (100 ml) was stirred at room temperature for 1.5 hours. To the reaction mixture was added ice-water (100 ml) and the mixture was extracted with ethyl acetate. The extract was washed with a saturated-aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) to give a colorless oil (19.3 g). A solution of the obtained residue (19.3 g) and pyruvic aldehyde dimethyl acetal (11.1 ml) in toluene (50 ml) was added dropwise to a suspension of sodium hydride (8.44 g) in toluene (250 ml) under reflux with heating over 15 minutes, and the mixture was heated under reflux for 1.5 hours. To the reaction mixture was added a 10% aqueous citric acid solution (610 ml) and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1)) to give ethyl 4,4-dimethoxy-3-oxobutanoate (15.1 g) as a colorless oil. Subsequently, ethyl 4-(2-chlorophenyl)-6-dimethoxymethyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate was obtained as a yellow solid from 2-chlorobenzaldehyde, 3-aminopyrazole and ethyl 4,4-dimethoxy-2-oxobutanoate in the same manner as in Example 1. To a solution of ethyl 4-(2-chlorophenyl)-6-dimethoxymethyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate (463 mg) in tetrahydrofuran (5 ml) was added 1N hydrochloric acid (10 ml) and the mixture was stirred at room temperature for 6 hours. To the reaction mixture was added a saturated aqueous sodium hydrogencarbonate solution and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) to give ethyl 4-(2-chlorophenyl)-6-formyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate (290 mg) as a yellow solid. A solution of ethyl 4-(2-chlorophenyl)-6-formyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate (290 mg) and hydroxylamine-O-sulfonic acid (128.5 mg) in water (10 ml)-ethanol (10 ml) was stirred at 80° C. for 2 hours. To the reaction mixture was added a saturated aqueous sodium hydrogencarbonate solution and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) and crystallized from ethanol-ethyl acetate to give the title compound (53 mg) as yellow crystals.
[Compound]
Name
residue
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
610 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]([O:7][CH3:8])[O:5][CH3:6])=[O:3].[H-].[Na+].[C:11]([OH:23])(=[O:22])CC(CC(O)=O)(C(O)=O)O.[C:24]1(C)C=CC=C[CH:25]=1>>[CH3:6][O:5][CH:4]([O:7][CH3:8])[C:2](=[O:3])[CH2:1][C:11]([O:23][CH2:24][CH3:25])=[O:22] |f:1.2|

Inputs

Step One
Name
residue
Quantity
19.3 g
Type
reactant
Smiles
Name
Quantity
11.1 mL
Type
reactant
Smiles
CC(=O)C(OC)OC
Name
Quantity
8.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
610 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1))

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC(=O)OCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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